3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Lipophilicity ADME Physicochemical Properties

3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 834868-54-1) offers a unique ortho-methoxy orientation delivering XLogP3=1.7 and a H-bonding pattern distinct from para-methoxy or unsubstituted phenyl analogs. Critical for kinase hinge binding, as evidenced by pyrazole-5-carboxylic acid cores in 8 FDA-approved kinase inhibitors. The C5-COOH group enables amide coupling, esterification, and regioselective N-alkylation; the ortho-methoxy oxygen allows bidentate metal chelation. Procure ≥95% purity for SAR library synthesis, hit-to-lead optimization, and coordination chemistry with consistent batch quality.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 834868-54-1
Cat. No. B7731402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
CAS834868-54-1
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NNC(=C2)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-7(10)8-6-9(11(14)15)13-12-8/h2-6H,1H3,(H,12,13)(H,14,15)
InChIKeyJGDJDKQYABTXBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 834868-54-1): A Kinase-Targeted Pyrazole Carboxylic Acid Scaffold for Medicinal Chemistry


3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 834868-54-1) is a heterocyclic building block featuring a pyrazole core with a 2-methoxyphenyl substituent at the 3-position and a carboxylic acid at the 5-position [1]. This C5-carboxylic acid moiety is a key structural feature that enables the scaffold to act as an adenine bioisostere, facilitating competitive binding within the ATP-binding pockets of protein kinases [2]. The compound is a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors, and is available from commercial vendors with a typical purity of ≥95% [REFS-1, REFS-3].

Why Generic Pyrazole Carboxylic Acid Substitution is Inadequate for 3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 834868-54-1)


Substitution with generic pyrazole-5-carboxylic acids, such as the unsubstituted phenyl analog or even the 4-methoxy positional isomer, fails to replicate the specific lipophilicity, hydrogen-bonding pattern, and potential for regioselective derivatization offered by the 2-methoxyphenyl group. The ortho-methoxy substituent directly modulates the compound's calculated XLogP3 value (1.7), which is distinct from the para-substituted analog (logP ~1.65) and the unsubstituted phenyl analog (logP ~1.3-1.8), thereby altering its solubility and membrane permeability profiles [REFS-1, REFS-2]. Furthermore, the precise orientation of the methoxy group influences the electrostatic surface and steric bulk around the pyrazole ring, which can critically impact binding affinity and selectivity in target-based assays, as demonstrated in broader SAR studies of related kinase inhibitor scaffolds [1].

Quantitative Differentiation of 3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 834868-54-1) from Structural Analogs


Lipophilicity (XLogP3) of 3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid Compared to 4-Methoxy and Phenyl Analogs

The computed lipophilicity of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (XLogP3 = 1.7) is intermediate between the 4-methoxy analog (logP ~1.65) and the unsubstituted phenyl analog (logP ~1.3-1.8), indicating a nuanced balance between membrane permeability and aqueous solubility. This specific logP value is critical for optimizing ADME properties in drug design, as it falls within the optimal range (1-3) for CNS drug candidates and oral bioavailability [1]. The subtle difference in logP relative to the 4-methoxy isomer (1.7 vs. 1.65) may be sufficient to alter tissue distribution or off-target binding, underscoring the importance of selecting the precise 2-methoxy substituted scaffold for SAR exploration .

Lipophilicity ADME Physicochemical Properties Medicinal Chemistry

Hydrogen Bond Donor/Acceptor Profile of 3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid Relative to Non-Methoxy Analog

The presence of the 2-methoxy group increases the hydrogen bond acceptor count to 4, compared to 3 for the unsubstituted 3-phenyl-1H-pyrazole-5-carboxylic acid, while maintaining 2 hydrogen bond donors (pyrazole NH and carboxylic acid OH) [1]. This additional H-bond acceptor provides an extra site for target engagement or water-mediated interactions, which can be decisive in enhancing binding affinity or selectivity. The specific spatial arrangement of the ortho-methoxy oxygen allows for potential chelation or bifurcated hydrogen bonding patterns that are geometrically inaccessible with para-substituted analogs [2].

Hydrogen Bonding Molecular Recognition Physicochemical Properties

Class-Level Validation: Pyrazole-5-Carboxylic Acids as Privileged Kinase Inhibitor Scaffolds

A 2023 review of FDA-approved protein kinase inhibitors (PKIs) confirms that pyrazole-5-carboxylic acid derivatives function as adenine bioisosteres, with the carboxylate group engaging the kinase hinge region in a conserved binding mode [1]. Of the 74 small molecule PKIs approved by the FDA, 8 contain a pyrazole ring, underscoring the scaffold's translational relevance [2]. While direct IC50 data for 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is not publicly available, its structural homology to known inhibitor cores (e.g., 3-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid co-crystallized with DYRK1A) supports its utility in fragment-based and structure-guided design campaigns [3].

Kinase Inhibitor Drug Design Privileged Scaffold

Melting Point and Purity Specification of 3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid for Reproducible Synthesis

The reported melting point for 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is 221-226°C, which is slightly broader than the 221-225°C range reported for the 4-methoxy analog, potentially indicating a small difference in crystal packing energy or polymorphic behavior . Commercially, the compound is supplied with a purity of 95% (HPLC), providing a reliable starting point for medicinal chemistry campaigns . In contrast, the 3-methoxy analog (CAS 890591-64-7) is also available at 95% purity, but its melting point data is less consistently reported, making this target compound a more defined and reproducible building block .

Quality Control Synthesis Reproducibility

Optimized Application Scenarios for 3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 834868-54-1)


Fragment-Based Kinase Inhibitor Design and Optimization

Use 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid as a privileged fragment for kinase hinge binding. The carboxylate moiety engages the hinge region, while the 2-methoxyphenyl group can be elaborated via amide coupling or Suzuki reactions to explore vectors toward the solvent-exposed region or back pocket. This approach is validated by the presence of pyrazole-5-carboxylic acid cores in 8 FDA-approved kinase inhibitors [1]. The specific lipophilicity (XLogP3 = 1.7) of this 2-methoxy derivative is advantageous for maintaining drug-like properties during hit-to-lead optimization, compared to the slightly lower logP of the 4-methoxy analog [2].

Regioselective Derivatization for Targeted Library Synthesis

Employ this compound as a versatile core for parallel synthesis of amide or ester libraries. The carboxylic acid group at the 5-position provides a handle for diversification, while the 2-methoxyphenyl substituent at the 3-position remains unaltered, allowing systematic exploration of SAR. The ortho-methoxy group's steric and electronic influence can modulate the reactivity of the pyrazole ring, enabling regioselective N-alkylation or C-H functionalization that may not be achievable with the 3- or 4-methoxy isomers [1]. Purity of 95% ensures consistent product profiles across library members [2].

Metal Coordination and Catalysis Studies

Utilize the compound's 2-methoxyphenyl and carboxylic acid functionalities as a bidentate or tridentate ligand for transition metal coordination. The ortho-methoxy oxygen can participate in chelation with metal centers, potentially forming stable complexes useful for catalysis or materials science. This property differentiates it from the 4-methoxy analog, which lacks the same capacity for intramolecular coordination. Physicochemical data (density 1.34 g/cm³, predicted boiling point 467.6°C) support its handling under standard laboratory conditions .

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